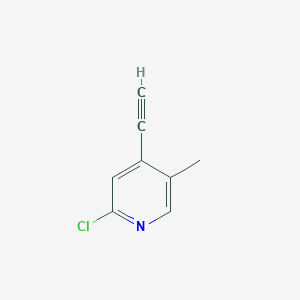

2-Chloro-4-ethynyl-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-4-ethynyl-5-methylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3 |

InChI Key |

MEHAIAFBWIOTRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C#C)Cl |

Origin of Product |

United States |

The Strategic Importance of Functionalized Pyridine Scaffolds

Pyridine-based ring systems are integral to the field of drug design and materials science, largely due to their significant impact on pharmacological activity and material properties. nih.govrsc.org The inclusion of a pyridine (B92270) motif can enhance a molecule's biochemical potency, metabolic stability, and permeability, while also addressing potential protein-binding issues. tandfonline.com This versatility has led to the discovery of numerous therapeutic agents with broad-spectrum activity. nih.gov

The pyridine scaffold is a key component in a vast number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), with over 95 drugs containing this heterocyclic core. nih.govrsc.org These compounds span a wide range of therapeutic areas, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govtandfonline.com The adaptability of the pyridine ring allows for the creation of extensive compound libraries with diverse functional groups, which can be screened against various biological targets. nih.govtandfonline.com

Pyridine derivatives are not only prevalent in synthetic drugs but are also found in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as various alkaloids. nih.govtandfonline.com This natural prevalence underscores the fundamental role of the pyridine structure in biological processes.

Contextualization of Halogenated and Ethynylated Pyridine Architectures

The introduction of halogen atoms and ethynyl (B1212043) groups onto the pyridine (B92270) scaffold dramatically expands its chemical diversity and utility. Halogenation, the process of introducing one or more halogen atoms, can significantly alter the electronic properties and reactivity of the pyridine ring. google.com Chlorine, in particular, is a common substituent that can influence a molecule's lipophilicity and its ability to engage in halogen bonding, a type of non-covalent interaction that is gaining recognition in crystal engineering and medicinal chemistry. rsc.org

The synthesis of chlorinated pyridines, such as 2-chloro-5-methylpyridine (B98176), often involves the chlorination of a corresponding pyridine N-oxide or the direct chlorination of a picoline derivative. guidechem.comepo.org These halogenated pyridines serve as crucial intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. guidechem.comepo.org

The ethynyl group (–C≡CH) is another powerful functional group in organic synthesis. Its linear geometry and high reactivity make it a versatile handle for a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and click chemistry. The incorporation of an ethynyl group onto a halogenated pyridine, as seen in 2-Chloro-4-ethynyl-5-methylpyridine, creates a bifunctional molecule with distinct reactive sites, offering numerous possibilities for further molecular elaboration.

Scope and Significance of Research on 2 Chloro 4 Ethynyl 5 Methylpyridine and Analogs

The compound 2-Chloro-4-ethynyl-5-methylpyridine and its analogs are of significant interest in synthetic and medicinal chemistry. The specific arrangement of the chloro, ethynyl (B1212043), and methyl groups on the pyridine (B92270) ring provides a unique platform for the development of novel compounds with potential applications in various fields.

Research into analogs of this compound, such as 2-chloro-5-methylpyridin-4-amine (B1314158) and 2-chloro-4-iodo-5-methylpyridine (B598715), highlights the importance of this substitution pattern. nih.govgoogle.com For instance, 2-chloro-4-iodo-5-methylpyridine has been identified as an intermediate in the preparation of protein kinase ERK2 inhibitors, demonstrating the potential of this scaffold in drug discovery. google.com The synthesis of such analogs often starts from 2-chloro-5-methylpyridine (B98176), which undergoes a series of reactions including nitration, reduction, diazotization, and iodination to introduce the desired functionality at the 4-position. google.com

The presence of both a halogen and an ethynyl group on the same pyridine ring, as in this compound, allows for sequential and site-selective reactions. This enables the construction of complex molecular architectures that would be difficult to access through other synthetic routes. The chloro group can participate in nucleophilic aromatic substitution reactions, while the ethynyl group can undergo a wide range of transformations, making this compound a valuable building block for combinatorial chemistry and the synthesis of targeted molecular libraries.

While specific research findings on the direct applications of this compound are not extensively detailed in the provided search results, its structural motifs are present in compounds with demonstrated biological activity. For example, pyridine derivatives with halogen atoms have been studied for their antiproliferative activity. nih.gov The strategic combination of a halogen and an ethynyl group on a pyridine core represents a promising avenue for the discovery of new chemical entities with unique properties and functions.

Synthetic Strategies for this compound

The synthesis of substituted pyridines is a cornerstone of medicinal and agricultural chemistry. The specific compound, this compound, incorporates a unique combination of functional groups—a halogen, an alkyne, and an alkyl group—each offering potential for further chemical modification. This article explores the principal synthetic methodologies that could be employed for its construction, focusing on established chemical reactions and strategic approaches to pyridine functionalization.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are fundamental for the initial structural confirmation of a synthesized compound.

¹H (Proton) NMR: This technique identifies the number and type of hydrogen atoms in a molecule. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For 2-Chloro-4-ethynyl-5-methylpyridine, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the acetylenic proton. The exact chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

¹³C (Carbon-13) NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, signals corresponding to the carbons of the pyridine ring, the methyl group, and the two carbons of the ethynyl (B1212043) group would be expected. The chemical shifts would be influenced by the electronegativity of the chlorine atom and the magnetic anisotropy of the triple bond.

A comprehensive search of scientific databases did not yield specific ¹H or ¹³C NMR data for this compound.

Two-Dimensional NMR (e.g., ROESY) in Conformational Analysis

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules in solution. ROESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This information is critical for understanding the spatial arrangement of substituents on the pyridine ring and the orientation of the ethynyl group.

No published studies utilizing ROESY or other 2D NMR techniques for the conformational analysis of this compound were found.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks, which provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule.

Specific mass spectrometry or high-resolution mass spectrometry data for this compound are not available in the public domain.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a unique "fingerprint" for a compound. For this compound, characteristic absorption bands would be expected for:

C≡C-H stretch: A sharp, weak band typically appearing around 3300 cm⁻¹.

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

C-H stretches: For the aromatic and methyl groups.

C=C and C=N stretches: Associated with the pyridine ring.

C-Cl stretch: Typically found in the fingerprint region.

A literature search did not uncover any published IR spectra for this compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Such a study on this compound would reveal the planarity of the pyridine ring and the precise geometry of the substituents.

No X-ray diffraction studies or crystal structure data for this compound have been reported in the Cambridge Structural Database or other scientific literature.

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of a molecule, providing insights into its electronic structure and the energies of its molecular orbitals. By analyzing the kinetic energy of electrons ejected upon photoionization, one can probe the electronic effects of substituents on the pyridine ring. For this compound, PES could be used to understand how the chloro, ethynyl, and methyl groups influence the electron distribution within the aromatic system.

There are no available photoelectron spectroscopy studies specifically focused on this compound.

Based on a comprehensive search of available scientific literature, there are no specific research articles or detailed analytical reports focusing on the use of advanced chromatographic methods, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), for the purity and mixture analysis of this compound.

Therefore, the generation of a detailed and scientifically accurate article section on this specific topic, including data tables and in-depth research findings, is not possible at this time. The information required to fulfill the request does not appear to be present in the public domain.

Computational and Theoretical Studies of 2 Chloro 4 Ethynyl 5 Methylpyridine Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyridine (B92270) derivatives. DFT calculations can elucidate a wide range of molecular properties for 2-Chloro-4-ethynyl-5-methylpyridine, from its three-dimensional structure to its electronic landscape. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. For this compound, this would involve confirming the planarity of the pyridine ring and the linear geometry of the ethynyl (B1212043) group.

While the pyridine core is rigid, rotations around single bonds, such as those of the methyl group, can give rise to different conformers. A conformational analysis would map the energy landscape as a function of these rotations to identify the global minimum energy conformer and any other low-energy isomers. Given the small size of the methyl group, the rotational barrier is expected to be low.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C-C (ring) | 1.39 - 1.40 Å | |

| C-N (ring) | 1.33 - 1.34 Å | |

| C-CH3 | 1.51 Å | |

| C≡C | 1.21 Å | |

| ≡C-H | 1.06 Å | |

| Bond Angle | C-N-C | 117° |

| C-C-Cl | 121° | |

| C-C-C≡ | 122° | |

| Dihedral Angle | Cl-C-C-N | ~0° (planar) |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations. Actual values would be derived from specific computational outputs.

Vibrational Frequency Analysis and Potential Energy Distribution

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies at which the molecule will vibrate. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or wagging.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to these specific motions. For this compound, key vibrational modes would include the C-Cl stretching frequency, the C≡C and ≡C-H stretching of the ethynyl group, and various pyridine ring stretching and bending modes. Comparing these calculated frequencies with experimental spectra, if available, can help to confirm the structure of the synthesized molecule.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound (Hypothetical Data)

| Frequency (cm⁻¹) | Assignment (PED) |

| ~3300 | ≡C-H stretch |

| ~2150 | C≡C stretch |

| ~1600 | Pyridine ring C=C/C=N stretch |

| ~1100 | C-Cl stretch |

| ~850 | Pyridine ring breathing |

Note: This table presents hypothetical data for illustrative purposes. The actual frequencies and their assignments would result from a detailed DFT calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack. For a related compound, (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, the HOMO–LUMO gap was determined to be 0.13061 atomic units. nih.gov

Table 3: Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are representative and hypothetical. Actual energy levels would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green regions are neutral.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and coordination to metal ions. The hydrogen atom of the ethynyl group and the region around the chlorine atom would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction. Studies on the related compound 2-chloro-5-nitropyridine (B43025) have utilized MEP maps to identify such active sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

NBO analysis can quantify the delocalization of electron density, which is a measure of electronic communication between different parts of the molecule. This is particularly insightful for understanding the stability arising from hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonding between the pyridine ring and its substituents, including the extent of π-conjugation involving the ethynyl group and the electronic influence of the chloro and methyl groups on the aromatic system.

Studies on Orbital Interactions and Electronic Communication

The substituents on the pyridine ring in this compound play a crucial role in modulating its electronic properties through orbital interactions. The chlorine atom, being electronegative, acts as an inductive electron-withdrawing group. The methyl group is a weak electron-donating group through hyperconjugation. The ethynyl group is particularly interesting as it can act as a π-acceptor and also extend the π-system of the molecule.

Computational studies can quantify the electronic communication between these substituents and the pyridine ring. This is achieved by analyzing how the molecular orbitals are perturbed by each substituent and by examining the charge transfer between different fragments of the molecule. Understanding these interactions is key to predicting how the molecule will behave in various chemical environments, such as in coordination chemistry or as a building block for larger functional materials.

Computational Mechanistic Investigations and Rate-Determining Steps

The synthesis of this compound likely involves the Sonogashira cross-coupling reaction, a widely utilized method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of this reaction for various substrates, including chloropyridines. researchgate.net

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org

The Catalytic Cycle:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, a 2-chloro-5-methylpyridine (B98176) derivative) to a Pd(0) complex. This step is often considered the rate-determining step , particularly for less reactive aryl chlorides. wikipedia.orgresearchgate.net Computational models show that the energy barrier for this step is influenced by the electronic properties of the phosphine (B1218219) ligands on the palladium and the nature of the halide. organic-chemistry.org

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt in the presence of a base, then undergoes transmetalation with the Pd(II) complex. libretexts.org Some computational studies suggest this step can also have a high activation energy and may be rate-limiting under certain conditions. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the resulting Pd(II) intermediate to yield the coupled product, this compound, and regenerate the Pd(0) catalyst. researchgate.net

DFT calculations on model systems, such as the coupling of phenyl bromide with acetylene (B1199291) using a Pd(PH₃)₂ catalyst, have provided insights into the energetics of each step. researchgate.net While specific values for this compound are not available, the relative energy profile is expected to be similar.

Illustrative Data for a Model Sonogashira Coupling Reaction:

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) - Illustrative |

| Oxidative Addition | Ar-Pd(II)-X | 0 (Reference) |

| Transmetalation | [Ar-Pd(II)-C≡CR] | -5 to -15 |

| Reductive Elimination | Ar-C≡CR + Pd(0) | -20 to -30 |

This table is illustrative and based on general findings for Sonogashira reactions. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in various environments, such as in solution or within larger biological systems. researchgate.netnih.gov While no specific MD simulations for this compound have been reported, such studies would be valuable for understanding its conformational flexibility, solvation, and transport properties.

An MD simulation of this compound in a solvent like dimethylformamide (DMF), a common solvent for Sonogashira reactions, could reveal:

Solvation Shell Structure: The arrangement of solvent molecules around the pyridine derivative, influenced by the polar and non-polar regions of the molecule.

Rotational and Vibrational Dynamics: The motion of the ethynyl and methyl groups, which can influence the molecule's interactions with its environment.

Diffusion Coefficient: A measure of the molecule's mobility within the solvent, which is crucial for understanding reaction kinetics.

MD simulations on related systems, such as pyridine in water, have provided detailed information on the structure of solvation shells and the dynamics of hydrogen bonding between the pyridine nitrogen and water molecules. researchgate.net Similar principles would apply to the interaction of this compound with protic or aprotic solvents.

Theoretical Prediction of Supramolecular Interactions (e.g., Halogen Bonding)

The presence of a chlorine atom on the pyridine ring of this compound introduces the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor). unimi.itacs.org The electron-withdrawing nature of the pyridine ring can create a region of positive electrostatic potential, known as a σ-hole, on the outer side of the chlorine atom, allowing it to interact favorably with nucleophilic species (halogen bond acceptors). unimi.it

DFT calculations are a primary tool for predicting and characterizing halogen bonds. unimi.it These calculations can determine the geometry and strength of the interaction. For chloropyridines, the probability of forming a halogen bond is significant, and this tendency can be enhanced by protonation or N-methylation of the pyridine ring, which increases the positive electrostatic potential of the σ-hole. researchgate.net

Key Features of Halogen Bonding in Chloropyridine Systems:

Directionality: Halogen bonds are highly directional, with the R-X···B angle (where X is the halogen and B is the acceptor) typically being close to 180°. unimi.it

Strength: The strength of the halogen bond generally follows the trend I > Br > Cl > F, making chlorine a moderately effective halogen bond donor. unimi.it

Competition with Hydrogen Bonding: In systems where both hydrogen bond donors and halogen bond donors are present, there can be competition for acceptor sites.

Illustrative Data for Halogen Bonding Interactions:

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Typical Bond Length (% of van der Waals radii) |

| Halogen Bond | C-Cl | O=C | -1 to -5 | 85-95% |

| Halogen Bond | C-Cl | N | -2 to -6 | 80-90% |

| Hydrogen Bond | N-H | O=C | -3 to -8 | 70-85% |

This table provides typical ranges for interaction energies and bond lengths for halogen and hydrogen bonds involving chlorine and is for illustrative purposes.

Advanced Applications in Chemical Research

Utility as Building Blocks in Complex Organic Synthesis

The presence of both a halogenated site (the chloro group) and a terminal alkyne (the ethynyl (B1212043) group) on the pyridine (B92270) scaffold allows for a variety of cross-coupling reactions, making "2-Chloro-4-ethynyl-5-methylpyridine" a highly adaptable precursor for the synthesis of more elaborate molecules. The chloro group can be substituted through various palladium-catalyzed cross-coupling reactions, while the ethynyl group is amenable to reactions such as the Sonogashira coupling. wikipedia.orglibretexts.org

"this compound" is a key intermediate for the generation of polyfunctionalized pyridines. The chloro substituent can be replaced by various nucleophiles, and the ethynyl group can be transformed into other functional groups or used as a handle for further molecular elaboration. For instance, the ethynyl group can undergo hydration to yield a methyl ketone, or it can be coupled with other molecules via click chemistry.

While direct synthesis of pyrimidine (B1678525) analogs from "this compound" is not extensively documented, its structural isomer, 2-chloro-4-ethynyl-5-methylpyrimidine, is commercially available, indicating the importance of this substitution pattern in the synthesis of pyrimidine derivatives. sigmaaldrich.com The reactivity of the chloro and ethynyl groups on the pyridine ring can be leveraged to construct pyrimidine-like heterocyclic systems through cyclization reactions with appropriate binucleophiles.

The dual reactivity of "this compound" makes it an ideal starting material for the synthesis of fused pyridine and polycyclic heterocyclic systems. The ethynyl group can participate in intramolecular cyclization reactions with a suitably positioned functional group, introduced either by substitution of the chloro group or by functionalization of the methyl group.

A common strategy involves an initial Sonogashira coupling at the ethynyl position, followed by an intramolecular reaction to form a new ring. For example, coupling with an ortho-haloaniline could be followed by an intramolecular N-arylation to construct a pyridopyrrolo- or pyridocarbazole framework. Similarly, intramolecular reactions involving the chloro and ethynyl groups can lead to the formation of novel bicyclic and polycyclic heteroaromatic compounds. The synthesis of 2-aryl-4-iodoquinazolines has been achieved through related cyclization reactions. researchgate.net

Contributions to Materials Science and Functional Materials

The rigid, planar structure of the pyridine ring, combined with the linear geometry of the ethynyl group, makes "this compound" an attractive building block for the creation of functional materials with interesting electronic and optical properties.

The ethynyl group of "this compound" is a key functional group for the construction of conjugated systems and polymers. Through polymerization of the ethynyl group, conjugated polymers with a polyacetylene backbone can be synthesized. nih.govdtic.mil The resulting polymers would possess a highly conjugated system, with the pyridinium (B92312) salt acting as a side group. The spontaneous polymerization of 2-ethynylpyridine (B158538) in the presence of a strong acid to form an ionic polyacetylene has been reported. dtic.mil

Furthermore, Sonogashira cross-coupling reactions can be employed to create extended π-conjugated systems by linking the pyridine core to other aromatic or heteroaromatic units. wikipedia.orglibretexts.org This approach has been used to synthesize ethynyl-linked covalent organic frameworks with applications in electronics and energy storage. nih.gov The presence of the nitrogen atom in the pyridine ring can influence the electronic properties of the resulting conjugated materials, often imparting n-type (electron-transporting) characteristics. rsc.org

Pyridine and its derivatives are widely used in the development of optoelectronic materials due to their favorable electronic properties and ability to coordinate with metal ions. rsc.org The incorporation of "this compound" into larger molecular structures can lead to materials with tailored photophysical properties. The extended conjugation achieved through the ethynyl group can lower the HOMO-LUMO gap, leading to red-shifted absorption and emission spectra. researchgate.net

Pyridine-based compounds are known to be effective electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.org The introduction of "this compound" into the design of such materials could enhance their performance. Additionally, pyridine-containing ligands are used to create luminescent metal complexes. snnu.netacs.org The nitrogen atom of the pyridine ring can coordinate with transition metals like iridium or rhenium to form phosphorescent materials for OLED applications. The specific substitution pattern of "this compound" would influence the ligand field and thus the emission properties of the resulting metal complex. The synthesis of cationic azatriphenylene derivatives with interesting optoelectronic properties has been achieved through electrochemical intramolecular pyridination. nih.gov

The rigid, rod-like structure that can be derived from "this compound" makes it a potential component for liquid crystalline materials. tandfonline.comtandfonline.comnih.govrsc.org By extending the molecular structure through reactions at the chloro and ethynyl positions, calamitic (rod-shaped) liquid crystals could be synthesized. The pyridine unit introduces a dipole moment that can influence the mesophase behavior and dielectric properties of the material. nih.gov

In the field of molecular magnetism, pyridine-containing ligands are used to synthesize single-molecule magnets (SMMs) and other magnetic materials. nih.govaps.orgrsc.orgyoutube.com The nitrogen atom of the pyridine ring can act as a coordination site for paramagnetic metal ions, mediating magnetic exchange interactions between them. While the direct use of "this compound" in molecular magnets is not yet established, its ability to be incorporated into larger, multi-dentate ligand systems makes it a prospective building block for the design of new magnetic molecules and coordination polymers.

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org In this field, this compound and related ethynylpyridine scaffolds are explored for their ability to participate in molecular recognition, forming specific host-guest complexes and self-assembling into larger, ordered structures. wikipedia.orgresearchgate.net The driving forces behind these phenomena include hydrogen bonding, halogen bonding, and π-π interactions. wikipedia.orgyoutube.com

The ethynylpyridine moiety is a key component in the design of anion sensors and receptors. The terminal alkyne proton (C≡C-H) is sufficiently acidic to act as a hydrogen bond donor, allowing it to interact with various anions. The pyridine nitrogen can also participate in these interactions. While direct studies on this compound as an anion sensor are not extensively documented in the provided results, the principles derived from similar structures suggest its potential. For instance, the binding of an anion to the ethynyl group would cause a detectable change in the molecule's spectroscopic properties (e.g., UV-Vis or fluorescence), forming the basis for a sensor.

The chlorine atom at the 2-position of the pyridine ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the solid state, this can lead to the formation of predictable and stable supramolecular structures. Beyond halogen bonding, the compound can engage in several other non-covalent interactions that dictate its self-assembly and molecular recognition capabilities. rsc.orgrsc.org

| Interaction Type | Description | Relevant Moieties on this compound |

|---|---|---|

| Halogen Bonding | A directional, non-covalent interaction involving a halogen atom (in this case, chlorine) as a Lewis acid. rsc.org | The chlorine atom at the C2 position can interact with Lewis basic sites like anions or lone pairs on other molecules. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. youtube.com | The terminal hydrogen of the ethynyl group can form hydrogen bonds with suitable acceptors (e.g., anions, carbonyl oxygen). |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The electron-deficient pyridine ring can stack with other aromatic systems. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.org | These forces contribute to the overall stability of any supramolecular assembly. wikipedia.org |

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.orgyoutube.com The rigid, planar structure of the ethynylpyridine core makes it an excellent building block for constructing more complex host molecules. nih.govnih.gov By incorporating multiple ethynylpyridine units into a larger macrocyclic or cage-like structure, researchers can create cavities with specific sizes, shapes, and chemical properties. These cavities can then selectively bind guest molecules, driven by a combination of the non-covalent interactions detailed above. Such host-guest systems have potential applications in areas like drug delivery and catalysis. nih.gov

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govyoutube.com These structures are involved in key biological processes, including gene regulation and telomere maintenance, making them attractive targets for therapeutic intervention. nih.govyoutube.com Small molecules that can selectively bind to and stabilize G4 structures are of significant interest. Planar, aromatic molecules are known to interact with G4 DNA, primarily through π-π stacking on the terminal G-quartets. Ethynylpyridine derivatives, with their planar aromatic core, are being investigated for this purpose. The interaction can be fine-tuned by modifying the substituents on the pyridine ring. Studies on related compounds like ethidium (B1194527) derivatives have shown that such interactions can be highly selective and lead to the stabilization of the G4 structure. nih.gov The ability of ethynylpyridine-based ligands to interact with G4 DNA opens avenues for developing new anticancer and antiviral agents. nih.gov

Applications in Catalysis and Ligand Design

In the field of organometallic chemistry and catalysis, this compound serves as a versatile ligand for transition metals. The pyridine nitrogen atom is a classic coordination site, while the ethynyl group offers additional modes of interaction. The ethynyl group can enhance π-backbonding with transition metals, which can be crucial for tuning the electronic properties and reactivity of a metal complex.

The compound can be used to synthesize ligands for a variety of catalytic reactions, including cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Heck reactions. sigmaaldrich.com For example, it can be incorporated into larger phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. The chloro-substituent at the 2-position can also be a site for further functionalization or can be used as a reactive handle in certain catalytic cycles. The modular nature of this pyridine derivative allows for the systematic modification of the ligand's steric and electronic properties to optimize catalyst performance.

Role as Chemical Reagents and Probes in Medicinal Chemistry Research

Beyond its direct biological activities, this compound is a crucial building block and chemical reagent in medicinal chemistry research. Its utility stems from the presence of multiple reactive sites that can be selectively addressed.

Building Block in Organic Synthesis : It serves as a starting material for the synthesis of more complex molecules. The ethynyl group is particularly valuable, as it can participate in a wide range of chemical transformations, including "click chemistry" (e.g., Huisgen cycloaddition), Sonogashira coupling, and reduction to an ethyl or vinyl group. google.com The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce further diversity. sigmaaldrich.com

Pharmacophore Exploration : In drug discovery, this compound can be used as a scaffold or pharmacophore element. Researchers can synthesize libraries of related compounds by modifying the ethynyl and chloro groups to probe structure-activity relationships (SAR) and identify key interactions with biological targets like enzymes or receptors.

Chemical Probes : When functionalized with reporter groups (e.g., fluorophores or biotin), derivatives of this compound can be used as chemical probes to study biological processes, identify protein targets, or visualize cellular components.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Pyridine (B92270) Derivatives

The synthesis of highly substituted pyridines remains a central theme in organic chemistry. Future work on 2-Chloro-4-ethynyl-5-methylpyridine and related structures will likely harness cutting-edge synthetic methods that offer greater efficiency, atom economy, and functional group tolerance than traditional condensation reactions.

A key area of development is the direct C–H functionalization of the pyridine ring. rsc.orgbeilstein-journals.org This approach avoids the need for pre-functionalized precursors, streamlining synthetic routes. rsc.org Recent advancements include transition-metal-catalyzed processes (using rhodium, palladium, iron, and gold) that enable the selective introduction of alkyl, aryl, and other groups onto the pyridine core. beilstein-journals.orgnih.govnih.gov For instance, iron-catalyzed relay C–H functionalization represents a powerful strategy for the de novo synthesis of complex pyridines from simple starting materials like oximes and alkenes. acs.org Another innovative approach is the "transient activator strategy," where the pyridine nitrogen is temporarily alkylated in situ to enhance the reactivity of the C2 and C6 positions towards palladium-catalyzed diarylation. acs.orgnih.gov Such methods could be adapted to build upon the 2-chloro-5-methylpyridine (B98176) framework before the introduction of the ethynyl (B1212043) group, or to further functionalize the ring after its installation.

Furthermore, metal-free cascade reactions are gaining prominence. One such process involves a tandem Pummerer-type rearrangement and aza-Prins cyclization to construct highly functionalized pyridines from readily available starting materials, demonstrating the potential for creating complex scaffolds without transition metal catalysts. acs.org

Unexplored Reactivity and Transformations of Ethynylpyridines

The ethynyl group is a linchpin for synthetic versatility, and its reactivity on the pyridine scaffold is ripe for exploration. Beyond established Sonogashira couplings, future research will likely focus on cycloaddition reactions and polymerization.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly promising avenue. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazole rings under mild, often aqueous, conditions. organic-chemistry.orgbroadpharm.com The this compound moiety can be readily "clicked" onto azide-containing biomolecules, polymers, or material surfaces, opening up vast possibilities in bioconjugation and materials science. broadpharm.comburleylabs.co.uk Interestingly, 2-ethynylpyridine (B158538) itself has been shown to act as a promoting ligand in CuAAC reactions, accelerating the formation of triazoles. thieme-connect.com

Intramolecular and intermolecular cycloaddition reactions, such as the Diels-Alder reaction, offer another fertile ground for investigation. libretexts.org Ethynylpyridines can act as dienophiles, reacting with dienes to form complex polycyclic systems. libretexts.orgimperial.ac.uk The specific substitution pattern and electronic nature of the pyridine ring in this compound could influence the regioselectivity and rate of these reactions. imperial.ac.uk For example, electron-withdrawing groups on pyridazine (B1198779) analogs have been shown to be essential for successful intramolecular [4+2] cycloadditions. mdpi.com

Synergistic Approaches: Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating discovery. Future research on this compound will benefit immensely from this synergy. Density Functional Theory (DFT) and other computational methods can predict reactivity, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired properties.

For example, computational analyses can be used to pre-screen virtual libraries of pyridine derivatives for properties like water solubility, brain-barrier penetration, and potential toxicity, thereby prioritizing the most promising candidates for synthesis. This approach has been successfully used to identify pyridine-based compounds with high glioblastoma cytotoxicity. By calculating properties such as the partition coefficient (ClogP) and CNS penetration scores, researchers can focus synthetic efforts on molecules with the highest probability of success.

DFT calculations are also invaluable for understanding reaction mechanisms, such as those involving metal-ligand cooperation in pyridonate-based catalysts, and for predicting the electronic and structural properties of novel materials. rsc.orgnih.gov This predictive power allows for the in silico design of molecules like this compound derivatives with tailored electronic band gaps for specific applications.

Broadening the Scope of Applications in Advanced Materials

The rigid, planar, and electronically tunable nature of the pyridine ring, combined with the reactive and linear ethynyl group, makes this compound an attractive building block for advanced materials.

Polymers: Ethynylpyridines can undergo polymerization to form conjugated polymers with interesting optical and electronic properties. sigmaaldrich.comacs.orgelsevierpure.com The resulting polyacetylene backbone, featuring pyridine side chains, can create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.netethz.ch The specific substituents on the pyridine ring can be used to tune the polymer's solubility, processability, and electronic characteristics. mdpi.com For instance, the incorporation of nitrogen-containing pyridine groups can enhance mechanical properties and chemical resistance in copolymers. ontosight.ai

Interdisciplinary Research Avenues in Chemical Biology and Catalysis

The unique structural features of this compound open doors to exciting interdisciplinary research at the interface of chemistry, biology, and catalysis.

Chemical Biology: The terminal alkyne group is a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. broadpharm.com Using click chemistry, this compound can be attached to biomolecules to create chemical probes for studying protein function and localization. wikipedia.orgburleylabs.co.uknih.gov It can also be incorporated into larger molecules, such as bifunctional chemical probes or PROTACs (PROteolysis TArgeting Chimeras), which are designed to induce protein-protein interactions or targeted protein degradation. nih.gov

Catalysis: Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis. alfachemic.com They are key components in catalysts for a wide range of reactions, including hydrogenation, polymerization, and cross-coupling reactions. alfachemic.comacs.orgacs.org The electronic properties of the pyridine ligand, influenced by substituents like the chloro and methyl groups in the target compound, can significantly impact the activity and selectivity of the metal center. acs.org The ethynyl group offers a site for tethering the pyridine ligand to a solid support, facilitating catalyst recovery and reuse, or for incorporation into more complex, multifunctional catalyst systems. Pyridonate ligands, for example, can actively participate in catalytic cycles through metal-ligand cooperation. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-Chloro-4-ethynyl-5-methylpyridine, and how can reaction conditions be fine-tuned?

- Methodological Answer :

- Core Strategy : Start with pyridine derivatives (e.g., 3-methylpyridine-N-oxide) and use chlorinating agents like phthalyl chloride. Optimize temperature (typically 50–80°C) and stoichiometric ratios to favor ethynyl group introduction.

- Key Variables : Catalyst choice (e.g., triethylamine), solvent polarity (dichloromethane or DMF), and reaction time. For example, triethylamine improves nucleophilic substitution efficiency by scavenging HCl .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and ethynyl carbons (δ 70–90 ppm). IR spectroscopy detects C≡C stretches (~2100 cm) and C-Cl bonds (~550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 167.05). X-ray crystallography (e.g., Acta Crystallographica data) resolves bond angles and stereochemistry .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste. Avoid water contact to prevent HCl release .

- Storage : Keep in amber glass vials under nitrogen at 4°C to prevent degradation.

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms (e.g., competing substitution pathways) be resolved experimentally?

- Methodological Answer :

- Kinetic Studies : Use C isotopic labeling (e.g., C-ethynyl groups) to track regioselectivity in substitution reactions. Compare activation energies via Arrhenius plots under varying temperatures.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and intermediate stability. Validate with experimental yields (e.g., 84% vs. 16% product ratios in analogous reactions) .

Q. What strategies link structural modifications of this compound to biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- SAR Analysis : Synthesize analogs (e.g., replacing ethynyl with methylsulfanyl) and test in enzyme assays (e.g., β-glucuronidase inhibition). Docking studies (AutoDock Vina) correlate substituent polarity with binding affinity.

- Case Study : Pyridine derivatives with chloromethyl groups show enhanced antiglycation activity (IC ~240 μM), suggesting halogen interactions with protein targets .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- In Silico Tools : Use ChemAxon or Schrödinger Suite to calculate Fukui indices for electrophilic/nucleophilic sites. Ethynyl groups exhibit high electron density, favoring Sonogashira couplings.

- Validation : Compare predicted reaction sites with experimental outcomes (e.g., Pd-catalyzed coupling at C4 vs. C5 positions). Adjust ligand choice (e.g., PPh vs. XPhos) to direct selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.